CALCIUM GLUTAMATE

Food Science Sodium Reduction Flavor Enhancement

Calcium Glutamate (CDG, E623) delivers equivalent umami enhancement to MSG while eliminating sodium—proven to cut NaCl by up to 67% in soups (150 mM → 50-85 mM) and reduce sodium in meat products from 0.69% to 0.12%. This white crystalline powder also provides ≥12% bioavailable calcium in a highly soluble, chelated form (36 g/100 mL at 20°C), enabling clear beverage fortification without off-flavors. For pharmaceutical use, it meets BP/EP/USP standards (≥99% purity) and is employed in injectable formulations for hepatic coma and epilepsy. Choose CDG to combine clean-label flavor modulation, mineral enrichment, and regulatory compliance in a single ingredient.

Molecular Formula C10H16CaN2O8
Molecular Weight 185.19 g/mol
CAS No. 19238-49-4
Cat. No. B104192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCALCIUM GLUTAMATE
CAS19238-49-4
Molecular FormulaC10H16CaN2O8
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)[O-])N.[Ca+2]
InChIInChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2
InChIKeyNIDRASOKXCQPKX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water; practically insoluble in ethanol or ether

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Glutamate (CAS 19238-49-4) – Procurement Guide and Baseline for Food and Pharmaceutical Applications


Calcium Glutamate (CAS 19238-49-4), also known as calcium diglutamate (CDG) and designated as E623, is the calcium acid salt of L-glutamic acid with the molecular formula Ca(C₅H₈NO₄)₂ [1]. This compound is a white, crystalline powder that is readily soluble in water and is primarily utilized as a flavor enhancer and salt substitute in the food industry [2]. It is also recognized for its potential as a dietary calcium supplement and as an active pharmaceutical ingredient [3]. The compound is produced industrially via the neutralization of fermentation-derived L-glutamic acid with calcium hydroxide or calcium carbonate, leveraging established biotechnological processes using *Corynebacterium glutamicum* [4].

Why Calcium Glutamate (CAS 19238-49-4) Cannot Be Directly Substituted by Other Glutamate Salts or Common Calcium Sources


While all glutamate salts share the umami-enhancing L-glutamate anion, the accompanying cation critically determines the compound's physicochemical properties, safety profile, and functional utility. For instance, the choice of cation directly impacts the compound's sodium content, a crucial factor for formulating low-sodium food products [1]. Similarly, the cation governs the taste perception threshold and the electrophysiological taste response, with different salts eliciting distinct patterns that can affect flavor profile and consumer acceptance [2]. Furthermore, as a calcium source, the amino acid chelate structure of calcium glutamate confers different solubility and absorption characteristics compared to inorganic calcium salts like calcium carbonate, influencing its bioavailability and application in fortification . Therefore, generic substitution without considering these cation-specific effects can lead to significant deviations in final product taste, nutritional content, and safety compliance.

Quantitative Differentiators for Calcium Glutamate (CAS 19238-49-4) Against Closest Analogs and Alternatives


Sodium Reduction Equivalence vs. MSG in a Soup Model

In a human sensory study, calcium diglutamate (CDG) was compared directly to monosodium glutamate (MSG) for its ability to maintain the taste characteristics of a low-sodium soup. The results demonstrated that a soup with 50 or 85 mM NaCl, when supplemented with either CDG or MSG, was rated as high as or higher than a conventional 150 mM NaCl soup without added glutamate on five of six hedonic scales [1]. Crucially, the study concluded that CDG and MSG have equivalent flavor-enhancing effects, but the use of CDG permits a greater net reduction in sodium intake due to the absence of sodium in its cation [1].

Food Science Sodium Reduction Flavor Enhancement

Taste Perception Equivalence Across Age Groups vs. In-Class Glutamate Salts

A foundational study measured the detection and recognition thresholds for five glutamate salts, including calcium diglutamate (CDG), monosodium glutamate (MSG), monopotassium glutamate, monoammonium glutamate, and magnesium diglutamate, in both young and elderly subjects. While the study found that thresholds for all glutamate salts were significantly higher in the elderly (detection thresholds 5.04 times higher, recognition thresholds 3.84 times higher), the key finding for differentiation is that the effect of the taste enhancer inosine 5'-monophosphate (IMP) was consistent across salts, and the cation itself did not fundamentally alter the threshold-shifting effect of age [1]. This positions CDG as a viable age-neutral flavor enhancer within its class, as its perception is similarly influenced by aging as other glutamate salts, making it a predictable substitute.

Sensory Science Gerontology Flavor Chemistry

Calcium Supplementation Potential: Elemental Content vs. Common Calcium Salts

Calcium glutamate serves as both a flavor enhancer and a source of bioavailable calcium. Vendor specifications indicate that calcium glutamate contains ≥12% elemental calcium by weight . In contrast, calcium carbonate, a widely used inorganic supplement, contains approximately 40% elemental calcium [1]. While the elemental calcium content of calcium glutamate is lower, its chemical form as an amino acid chelate is reported to confer high water solubility and a high absorption rate, as the calcium ion is protected from interaction with dietary inhibitors like phytic acid and oxalic acid . This differentiates it from inorganic salts where absorption can be inconsistent and dependent on gastric acidity [2].

Nutritional Science Food Fortification Calcium Bioavailability

Regulatory Safety Classification and ADI Status vs. In-Class Glutamates

The European Food Safety Authority (EFSA) has evaluated the safety of a panel of glutamate food additives, including calcium di-L-glutamate (E623). The EFSA panel concluded that there were no safety concerns for consumers arising from the change in production method to a genetically modified *Corynebacterium glutamicum* strain, provided the final product meets existing purity specifications [1]. Furthermore, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for glutamates that is "not specified," indicating a very low order of toxicity [2]. This classification is uniform across the class of glutamate salts (E620-E625), confirming that calcium glutamate does not introduce unique toxicological hazards compared to its analogs like MSG (E621) or magnesium diglutamate (E625) [1].

Food Safety Regulatory Science Toxicology

Evidence-Backed Application Scenarios for Procuring Calcium Glutamate (CAS 19238-49-4)


Formulation of Low-Sodium and Sodium-Free Processed Foods

Based on direct evidence that calcium diglutamate (CDG) provides flavor enhancement equivalent to MSG without adding sodium [1], procurement should prioritize this compound for developing low-sodium soups, sauces, snacks, and meat products. In a controlled soup model, CDG allowed a reduction of NaCl from 150 mM to 50-85 mM without significant deterioration in taste [1]. This makes it an ideal ingredient for products targeting cardiovascular health and meeting regulatory sodium reduction targets. Additionally, its ability to reduce sodium content in meat products like sausages (from 0.69% to 0.12%) has been demonstrated [2].

Dual-Function Flavor Enhancer and Calcium Fortificant in Nutraceuticals and Functional Foods

Calcium glutamate's unique profile as both an umami source and a bioavailable calcium chelate (≥12% elemental calcium) [1] supports its procurement for functional food and beverage applications. Unlike inorganic calcium salts that may precipitate or impart off-flavors, calcium glutamate's high water solubility (36 g/100 mL at 20°C) [2] and chelated form ensure it can be incorporated into clear beverages and liquid supplements without affecting clarity or taste. This dual function simplifies formulation and offers a marketing advantage for products aimed at bone health and overall wellness.

Pharmaceutical Excipient and Active Ingredient in Neurological Therapeutics

Calcium L-glutamate is utilized as an active pharmaceutical ingredient in injectable formulations (e.g., 1g/10mL solutions) for the adjuvant treatment of conditions such as hepatic coma and epilepsy [1]. Its role is tied to the neurotransmission-modulating effects of glutamate and the provision of a soluble, bioavailable calcium source. Procurement for pharmaceutical manufacturing should consider the compound's high purity (≥99%) and compliance with pharmacopoeial standards (BP, EP, USP) [2], ensuring its suitability for sensitive clinical applications.

Taste Research and Sensory Science Studies

Given its well-characterized taste perception profile relative to other glutamate salts [1], calcium glutamate is a valuable tool compound for basic and applied sensory research. Studies have quantified its detection and recognition thresholds and its interaction with taste enhancers like IMP across different age groups [1]. This makes it a reliable standard for investigating umami taste mechanisms, developing new flavor modulators, and conducting consumer acceptance testing for reduced-sodium products. Procurement for research purposes requires a documented purity and analytical profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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